molecular formula C4H13Cl2N3O B2514761 1-(2-Aminoethyl)-3-methylurea dihydrochloride CAS No. 1909310-13-9

1-(2-Aminoethyl)-3-methylurea dihydrochloride

Cat. No.: B2514761
CAS No.: 1909310-13-9
M. Wt: 190.07
InChI Key: UNPUPUMELDOAPE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methylurea dihydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes an aminoethyl group and a methylurea moiety, making it a versatile compound in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylurea dihydrochloride typically involves the reaction of 2-aminoethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methylurea dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to yield amine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted ureas and amines, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

1-(2-Aminoethyl)-3-methylurea dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug development, particularly in designing enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methylurea dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methylurea moiety can participate in covalent bonding. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride
  • 2,2′-Oxydiethylamine dihydrochloride

Comparison: 1-(2-Aminoethyl)-3-methylurea dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of chemical and biological properties, making it valuable in diverse applications.

Properties

IUPAC Name

1-(2-aminoethyl)-3-methylurea;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.2ClH/c1-6-4(8)7-3-2-5;;/h2-3,5H2,1H3,(H2,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPUPUMELDOAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909310-13-9
Record name 1-(2-aminoethyl)-3-methylurea dihydrochloride
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